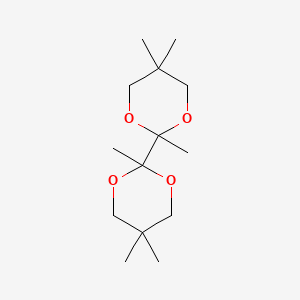
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes two dioxane rings and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
類似化合物との比較
Similar Compounds
- 2,5,5-Trimethyl-1-hexene
- 2,5,5-Trimethylheptane
Comparison
Compared to similar compounds, 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is unique due to its dual dioxane ring structure and multiple methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93720-06-0 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
2,5,5-trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-15-13(5,16-8-11)14(6)17-9-12(3,4)10-18-14/h7-10H2,1-6H3 |
InChIキー |
GVGLSYALEIHHEW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C)C2(OCC(CO2)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



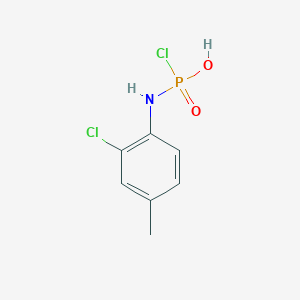
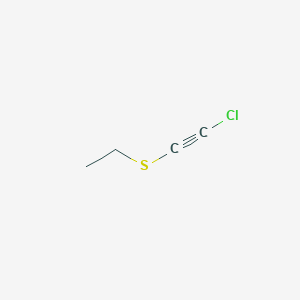
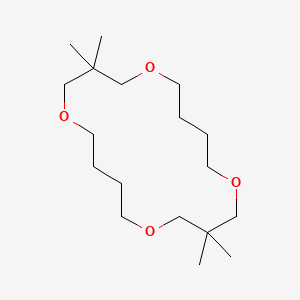
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
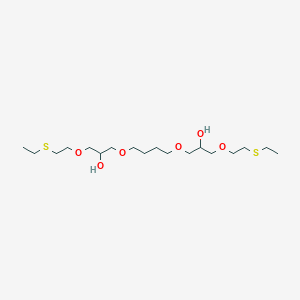
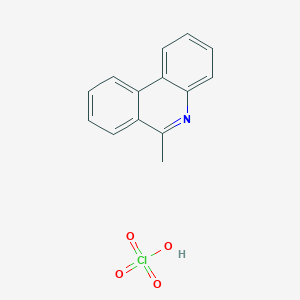
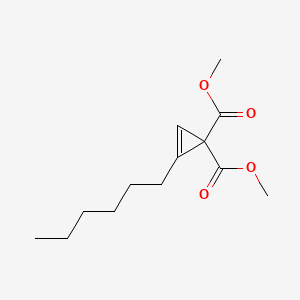
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
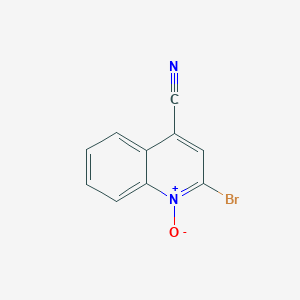
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
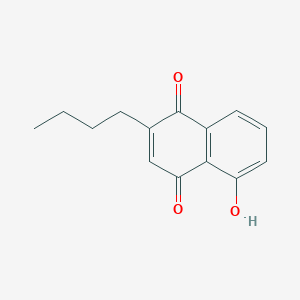
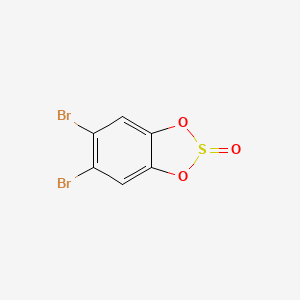
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
